methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride
Description
Chemical Structure: Methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride is a hydrochloride salt of a substituted α-amino ester. Its structure features:
- A methyl ester group (–COOCH₃) at the carboxylate position.
- A methylsulfanyl (–SCH₃) substituent at the β-carbon.
- A protonated amino group (–NH₃⁺) at the α-carbon, stabilized by the chloride counterion.
Molecular Formula: C₅H₁₂ClNO₂S Molecular Weight: 199.67 g/mol (calculated from ). Key Applications: This compound serves as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in chiral synthesis due to its α-amino acid backbone and sulfur-containing functional group .
Properties
IUPAC Name |
methyl 2-amino-3-methylsulfanylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOBCPSLMYVDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88347-89-1 | |
| Record name | methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride typically involves the reaction of methyl 2-amino-3-(methylsulfanyl)propanoate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis methods, which include the use of large-scale reactors and purification processes such as crystallization and filtration to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function .
Comparison with Similar Compounds
Substituted Phenylpropanoate Derivatives
Sulfur-Containing Analog
Branched-Chain and Modified Backbone Derivatives
Key Research Findings
Substituent Effects on Reactivity
- Methylsulfanyl vs. Hydroxyphenyl : The methylsulfanyl group in the target compound provides moderate lipophilicity (logP ~1.2) compared to hydrophilic hydroxyphenyl analogs (logP <0.5), enhancing membrane permeability in drug delivery applications .
- Ester Group Stability : Methyl esters (as in the target compound) hydrolyze faster under basic conditions than ethyl esters (e.g., ), but slower than free carboxylic acids .
Biological Activity
Methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride, also known as methyl D-cysteinate hydrochloride, is an amino acid derivative notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₄H₁₀ClNO₂S
- Molecular Weight : 171.646 g/mol
- Melting Point : 143°C
- Boiling Point : 197.2°C at 760 mmHg
The compound features a methylsulfanyl group attached to a propanoic acid derivative, which may contribute to its unique biological properties.
Anticancer Properties
Preliminary studies indicate that this compound exhibits anticancer activities. Research has shown that compounds with similar structures can induce morphological changes in various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The presence of the methylsulfanyl group may enhance antioxidant properties, potentially mitigating oxidative stress within these cells.
Table 1: Comparison of Similar Compounds and Their Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-[3-(methylthio)propanamido]propanoate | Contains a methylthio group | Anticancer properties observed |
| N-Methylglycine | Simple amino acid derivative | Neuroprotective effects reported |
| N-Acetylcysteine | Contains a thiol group | Antioxidant and mucolytic properties |
The biological activity of this compound may involve interaction with cellular receptors or enzymes involved in metabolic pathways. Such interactions could lead to synergistic effects when used in combination therapies for cancer treatment or other diseases.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- In studies involving MCF-7 and U-87MG cells, various concentrations of this compound were tested using the MTT assay to determine cytotoxicity.
- Results indicated that the compound exhibited significant cell viability reduction at concentrations ranging from µM to mM over a treatment period of up to 96 hours .
-
Antifungal Activity :
- Research on related compounds has demonstrated antifungal properties against several phytopathogenic fungi, suggesting potential applications in agricultural settings .
- The study utilized mycelial growth rate methods to assess efficacy, with certain derivatives showing EC50 values comparable to commercial biofungicides .
Synthesis Pathways
The synthesis of this compound typically involves several steps, including the reaction of thionyl chloride with amino acid derivatives under controlled conditions. This multi-step synthesis allows for modifications that enhance the pharmacological properties of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
